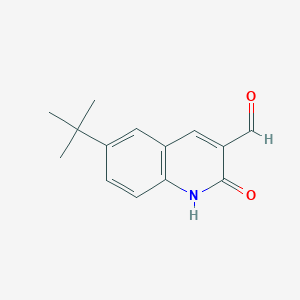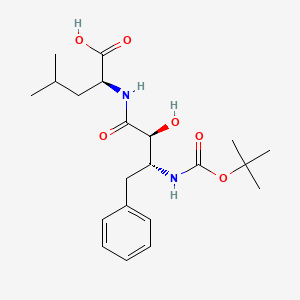
E3 ligase Ligand 9
Descripción general
Descripción
E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . Importantly, ubiquitination modification is involved in almost all life activities of eukaryotes .
Synthesis Analysis
E3 ligase ligands are crucial components of Proteolysis-targeting chimeras (PROTACs). They consist of a target binding unit, a linker, and an E3 ligase binding moiety . The review provides an in-depth analysis of synthetic entries to functionalized ligands for the most relevant E3 ligase ligands . Different preparative routes to E3 ligands are compared with respect to feasibility and productivity .
Molecular Structure Analysis
E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s). E3 ligases can selectively attach ubiquitin to lysine, serine, threonine or cysteine residues to the specific substrates .
Chemical Reactions Analysis
E3 ligases are the important part of the UPS and can provide regulatory specificity . The last step is mediated by an E3 ligase that recognizes the E2 complex and facilitates the transfer of Ub from E2 to the target substrate .
Physical And Chemical Properties Analysis
The development of small-molecule E3 binders with favorable physicochemical profiles aided the design of PROTACs . Synthetic accessibility of the ligands and numerous successful applications led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .
Aplicaciones Científicas De Investigación
Structural Design and Optimization
- E3 ubiquitin ligases are targeted for the development of small-molecule ligands, with limited success so far. The von Hippel–Lindau protein (pVHL) is a substrate recognition unit of the VHL E3 ligase, targeting HIF-1α for degradation. Recent studies have shown the design and optimization of ligands with nanomolar binding affinities for pVHL, guided by X-ray crystal structures (Galdeano et al., 2014).
Protein Degradation and Ubiquitination
- The discovery of DCAF16, a substrate recognition component of CUL4-DDB1 E3 ubiquitin ligases, as a target of electrophilic PROTACs that promote nuclear-restricted degradation of proteins, has been a significant advancement. This finding points to the potential of electrophilic PROTACs in inducing neosubstrate degradation without substantially perturbing the function of the participating E3 ligase (Zhang et al., 2018).
Novel Mechanisms in Cellular Signaling
- Recent structural and functional characterization of RNF43 and ZNRF3, single membrane spanning molecules, has revealed a novel mechanism for extracellular control of ubiquitin ligase activity. This is used for the modulation of Wnt signaling, crucial in embryogenesis, stem cell biology, and cancer (Zebisch & Jones, 2015).
Application in Drug Discovery and Therapeutics
- The development of Homo-PROTACs, which are bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase, is a novel approach to trigger the suicide-type chemical knockdown of E3 ligases inside cells. This method demonstrates potential for a new modality of chemical intervention on E3 ligases and offers a unique chemical probe for selective VHL knockdown (Maniaci et al., 2017).
Exploring E3-mediated Regulatory Networks
- E3Net, a web-based system, provides a comprehensive collection of E3-substrate specificities and a systematic framework for the analysis of E3-mediated regulatory networks in diverse cellular functions. This is a significant resource for understanding ubiquitination-dependent regulatory mechanisms (Han et al., 2011).
Mecanismo De Acción
Target of Action
E3 Ligase Ligand 9 is a ligand for E3 ubiquitin ligases . E3 ubiquitin ligases are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in almost all life activities of eukaryotes and might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
this compound, as part of a proteolysis-targeting chimera (PROTAC), induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Biochemical Pathways
The ubiquitin-proteasome system (UPS) is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases are the important part of the UPS and can provide regulatory specificity . As reported, the UPS can regulate degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Pharmacokinetics
These include the efficiency of ubiquitin transfer within the ternary complex as determined by the spatial orientation and alignment of the E3 ligase and the target protein, the rate at which the ubiquitinated target is transferred to and degraded by the proteasome, along with any opposition from deubiquitinase activity .
Result of Action
The action of this compound results in the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process is crucial for maintaining cellular homeostasis by regulating the levels of protein expression . It’s also involved in the regulation of various biological processes and cellular responses to stress signals associated with cancer development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of ubiquitin transfer within the ternary complex can be affected by the spatial orientation and alignment of the E3 ligase and the target protein . Additionally, the rate at which the ubiquitinated target is transferred to and degraded by the proteasome can be influenced by the cellular environment .
Safety and Hazards
Direcciones Futuras
The discovery of various E3 ligase ligands has been spotlighted to improve the current PROTAC technology . Future strategies undertaken that invoke either target-based screening or phenotypic-based approaches, including the use of DNA-encoded libraries (DELs), display technologies and cyclic peptides, smaller molecular glue degraders, and covalent warhead ligands .
Análisis Bioquímico
Biochemical Properties
E3 ligase Ligand 9 is involved in biochemical reactions by interacting with E3 ubiquitin ligase. This interaction facilitates the transfer of ubiquitin from E2 conjugating enzymes to target proteins, marking them for degradation by the proteasome. This compound specifically binds to the E3 ubiquitin ligase, forming a complex that enhances the ubiquitination process. This ligand can be used to design PROTACs, which induce the degradation of cancer-promoting proteins through ubiquitination .
Cellular Effects
This compound influences various cellular processes by promoting the degradation of target proteins. This ligand affects cell signaling pathways, gene expression, and cellular metabolism by regulating the levels of specific proteins. For example, this compound can target oncogenic proteins for degradation, thereby inhibiting cancer cell proliferation and survival. The modulation of protein levels by this compound can lead to changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to E3 ubiquitin ligase, which facilitates the ubiquitination of target proteins. This process begins with the activation of ubiquitin by E1 activating enzymes, followed by its transfer to E2 conjugating enzymes. This compound then binds to the E3 ubiquitin ligase, forming a complex that transfers ubiquitin to the target protein. This ubiquitination marks the protein for degradation by the proteasome, leading to a reduction in its cellular levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, allowing for sustained ubiquitination and degradation of target proteins. Prolonged exposure to this compound may lead to its degradation, reducing its effectiveness. Long-term studies have demonstrated that this compound can have lasting effects on cellular function by continuously promoting the degradation of specific proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively promote the degradation of target proteins without causing significant toxicity. At high doses, this compound may induce adverse effects, such as off-target protein degradation and toxicity. Studies have identified threshold doses at which this compound exhibits optimal efficacy with minimal side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein degradation. This ligand interacts with enzymes and cofactors involved in the ubiquitination process, such as E1 activating enzymes and E2 conjugating enzymes. By promoting the ubiquitination and degradation of specific proteins, this compound can influence metabolic flux and metabolite levels within cells. This regulation of protein turnover is essential for maintaining cellular homeostasis and responding to various stimuli .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The distribution of this compound can affect its activity and function, as it needs to be present in the right location to interact with E3 ubiquitin ligase and target proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This ligand may contain targeting signals or undergo post-translational modifications that direct it to particular compartments or organelles. The subcellular localization of this compound ensures that it can effectively interact with E3 ubiquitin ligase and promote the ubiquitination of target proteins. This precise localization is essential for the ligand’s role in regulating protein degradation and cellular processes .
Propiedades
IUPAC Name |
(2S)-2-[[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-13(2)11-16(19(26)27)22-18(25)17(24)15(12-14-9-7-6-8-10-14)23-20(28)29-21(3,4)5/h6-10,13,15-17,24H,11-12H2,1-5H3,(H,22,25)(H,23,28)(H,26,27)/t15-,16+,17+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLADKYKXROHIAB-IKGGRYGDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]acetic acid](/img/structure/B3161726.png)

![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate 4-methylbenzenesulfonate](/img/structure/B3161735.png)
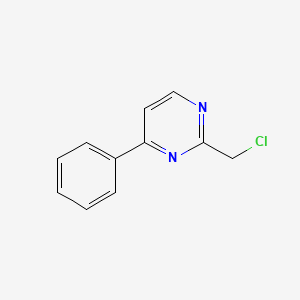
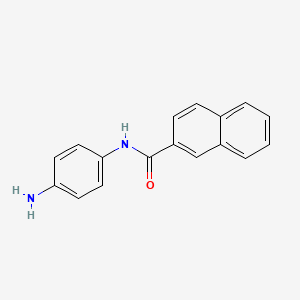

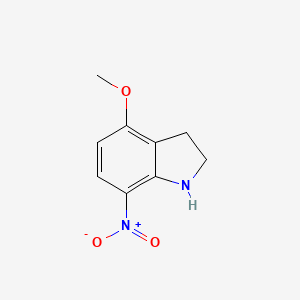
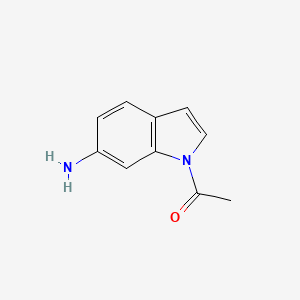




![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)
